
2,3-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IFLAB-BB F1068-0046, also known as 2,3-Dibromo-3-methyl-tetrahydro-thiophene 1,1-dioxide, is a chemical compound with the molecular formula C5H8Br2O2S and a molecular weight of 291.99 g/mol . This compound is categorized under miscellaneous compounds and is primarily used for research and experimental purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IFLAB-BB F1068-0046 involves the bromination of 3-methyl-tetrahydro-thiophene 1,1-dioxide. The reaction typically requires the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure the selective bromination at the 2 and 3 positions of the thiophene ring .
Industrial Production Methods
While specific industrial production methods for IFLAB-BB F1068-0046 are not widely documented, the general approach involves large-scale bromination reactions under stringent quality control measures to ensure high purity and yield. The compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
IFLAB-BB F1068-0046 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The sulfur atom in the thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution Reactions: Substituted thiophene derivatives.
Reduction Reactions: Reduced forms of the original compound with fewer bromine atoms.
Oxidation Reactions: Sulfoxides or sulfones.
Applications De Recherche Scientifique
IFLAB-BB F1068-0046 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of IFLAB-BB F1068-0046 involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The thiophene ring structure allows for interactions with various biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromo-3-methylthiophene: Similar in structure but lacks the 1,1-dioxide functional group.
3-Methyl-tetrahydro-thiophene 1,1-dioxide: Similar core structure but without bromine atoms.
2,3-Dibromothiophene: Lacks the methyl group and the 1,1-dioxide functional group.
Uniqueness
IFLAB-BB F1068-0046 is unique due to the presence of both bromine atoms and the 1,1-dioxide functional group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C5H8Br2O2S |
|---|---|
Poids moléculaire |
291.99 g/mol |
Nom IUPAC |
2,3-dibromo-3-methylthiolane 1,1-dioxide |
InChI |
InChI=1S/C5H8Br2O2S/c1-5(7)2-3-10(8,9)4(5)6/h4H,2-3H2,1H3 |
Clé InChI |
VFLLUBBHJXSHEI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCS(=O)(=O)C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


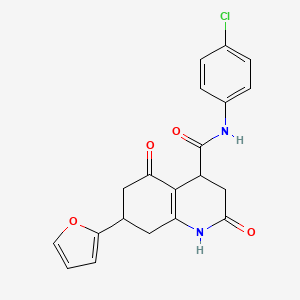

![1-Propanone, 3-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]-](/img/structure/B12123134.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine](/img/structure/B12123137.png)
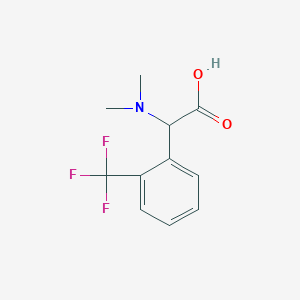
![2-amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123147.png)
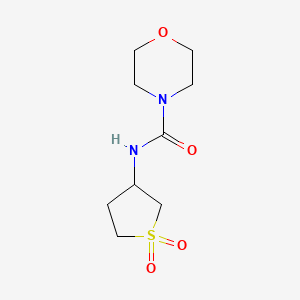

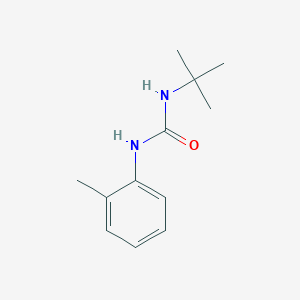
![1-[2-(3,4-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12123183.png)
![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B12123185.png)
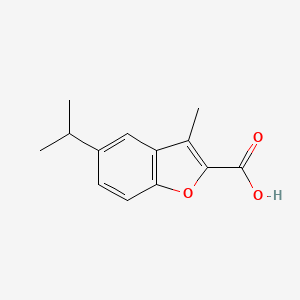
![6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123194.png)
![2-amino-1-(3-methoxyphenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123195.png)
